molecular formula C18H15N3O3S B14931507 2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B14931507
M. Wt: 353.4 g/mol
InChI Key: AHCMCFZXOKQOJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves several steps. One common method includes the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents . The reaction typically occurs in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are mild, and the process yields the desired thiadiazole derivatives efficiently.

Chemical Reactions Analysis

2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. It binds to enzymes and proteins essential for the survival of the microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific structure and biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[1-(4-methoxyphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15N3O3S/c1-11(24-13-9-7-12(23-2)8-10-13)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)25-16/h3-11H,1-2H3

InChI Key

AHCMCFZXOKQOJA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC=C(C=C4)OC

Origin of Product

United States

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